molecular formula C23H23N5O B11440884 N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine

N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B11440884
M. Wt: 385.5 g/mol
InChI Key: MZJCFGXWKMRTSL-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine, also known by its chemical structure C₁₉H₂₀N₄O, is a heterocyclic organic compound. Its complex name reflects its intricate structure, which includes an imidazo[1,2-a]pyrazine core with substituted phenyl and morpholine groups. Let’s break it down:

  • Imidazo[1,2-a]pyrazine: : This fused ring system consists of an imidazole ring (a five-membered ring containing two nitrogen atoms) and a pyrazine ring (a six-membered ring with two nitrogen atoms). The fusion creates a unique arrangement of atoms.

  • Substituents

      2-methylphenyl: A methyl group attached to the phenyl ring at the 2-position.

      4-(morpholin-4-yl)phenyl: A morpholine group (a six-membered ring containing an oxygen and a nitrogen) attached to the phenyl ring at the 4-position.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

Industrial Production:

  • While not widely produced industrially, research laboratories often synthesize this compound for specific applications.

Chemical Reactions Analysis

N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine undergoes various reactions:

    Oxidation: It can be oxidized to form imidazo[1,2-a]pyrazine N-oxides.

    Reduction: Reduction of the imine group (morpholine) can yield the corresponding amine.

    Substitution: The phenyl rings are susceptible to electrophilic aromatic substitution reactions.

Common reagents and conditions:

    Oxidation: Use mild oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).

    Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Lewis acids (e.g., AlCl₃) catalyze electrophilic substitutions.

Major products:

  • Oxidation: Imidazo[1,2-a]pyrazine N-oxide derivatives.
  • Reduction: The corresponding amine.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.

    Biological Studies: Investigated for its effects on cell signaling pathways and protein kinases.

    Materials Science: Used in the design of organic semiconductors and optoelectronic materials.

Mechanism of Action

    Cellular Targets: It likely interacts with protein kinases, affecting cell growth and proliferation.

    Pathways: Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

    Similar Compounds: Other imidazo[1,2-a]pyrazine derivatives.

    Uniqueness: Its specific substituents and arrangement distinguish it from related compounds.

Properties

Molecular Formula

C23H23N5O

Molecular Weight

385.5 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C23H23N5O/c1-17-4-2-3-5-20(17)25-23-22(26-21-16-24-10-11-28(21)23)18-6-8-19(9-7-18)27-12-14-29-15-13-27/h2-11,16,25H,12-15H2,1H3

InChI Key

MZJCFGXWKMRTSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)N5CCOCC5

Origin of Product

United States

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